molecular formula C10H10FNO2S B2585762 N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine CAS No. 880807-87-4

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Cat. No.: B2585762
CAS No.: 880807-87-4
M. Wt: 227.25
InChI Key: PDBABGOPSSMILW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 2-fluoroaniline with a thiophene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

Uniqueness

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine stands out due to its unique combination of a fluorinated phenyl ring and a thiophene moiety. This structure imparts enhanced chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-9-3-1-2-4-10(9)12-8-5-6-15(13,14)7-8/h1-6,8,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBABGOPSSMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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